molecular formula C9H8N2O3 B8511246 2-(4-Nitrophenyl)ethyl isocyanate

2-(4-Nitrophenyl)ethyl isocyanate

Cat. No. B8511246
M. Wt: 192.17 g/mol
InChI Key: GMALPFFAFVJAON-UHFFFAOYSA-N
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Patent
US05585359

Procedure details

2-(4-Nitrophenyl)ethylamine (0.5 mmol) and p-nitrophenylchloroformate (0.5 mmol) were allowed to react in the presence of triethylamine (1 mmol) in 5 ml of DMF to provide 2-(4-nitrophenyl)ethyl isocyanate. Without isolation, the isocyanate was mixed with N-(2(S)-amino-4-methylpentyl)-N-(1-naphthylmethyl)-glycyl-methionine methyl ester dihydrochloride (0.4 mmol) and triethylamine (1 mmol) in 4 mL of DMF to provide the title compound. C34H45N5O6S.0.15 hexane
Quantity
0.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
p-nitrophenylchloroformate
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][NH2:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.CN([CH:23]=[O:24])C>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][N:12]=[C:23]=[O:24])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN
Step Two
Name
p-nitrophenylchloroformate
Quantity
0.5 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.